
2-Hydroxy-3,5-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H14O2 It consists of a cyclohexane ring substituted with two methyl groups and a hydroxyl group, making it a derivative of cyclohexanone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the hydroxylation of 3,5-dimethylcyclohexanone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the 2-position of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dimethylcyclohexanone followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for commercial applications.
化学反应分析
Types of Reactions
2-Hydroxy-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2,3,5-Trimethylcyclohexanone or 2,3,5-Trimethylcyclohexanoic acid.
Reduction: 2-Hydroxy-3,5-dimethylcyclohexanol.
Substitution: 2-Chloro-3,5-dimethylcyclohexanone or 2-Bromo-3,5-dimethylcyclohexanone.
科学研究应用
2-Hydroxy-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2-Hydroxy-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological processes through the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
- 2-Hydroxycyclohexanone
- 3,5-Dimethylcyclohexanone
- 2-Hydroxy-3-methylcyclohexanone
Uniqueness
2-Hydroxy-3,5-dimethylcyclohexan-1-one is unique due to the presence of both hydroxyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
2-hydroxy-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-5-3-6(2)8(10)7(9)4-5/h5-6,8,10H,3-4H2,1-2H3 |
InChI 键 |
RNPPJOCJDVTASZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(C(=O)C1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



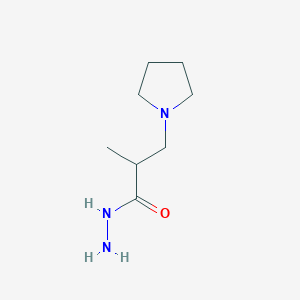


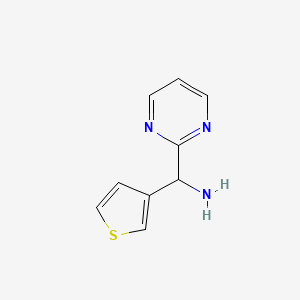
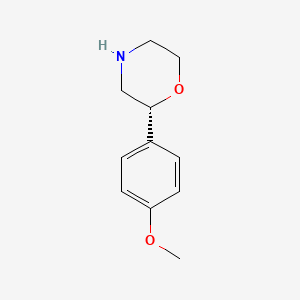
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)

![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)
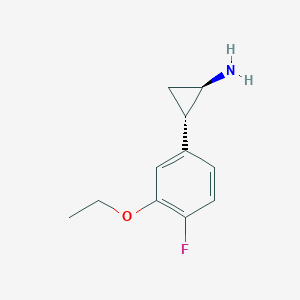
![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)
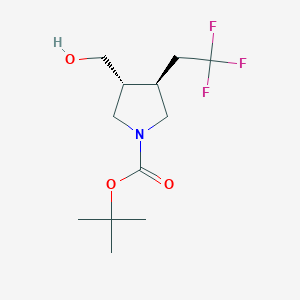
![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
